Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

Trotabresib and Other BET Inhibitors at a
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Compound Focus: Trotabresib

CAS No.: 1706738-98-8

Cat. No.: S3469473

The table below summarizes a comparison of trotabresib with other BET inhibitors for which recent clinical

data is available.

Drug Highest Reported Efficacy (ORR) Key Safety Development Status for
Name Reported Phase in Specific Cancers Profile Monotherapy

| Trotabresib (CC-90010) [1] [2] [3] | Phase II (in GBM) [4] | R/R DLBCL: 13.0% (Part B, n=23) [2]
Advanced Solid Tumors: 0% ORR, 31.7% CBR (Part C, n=41) [2] Glioblastoma: Clinical activity
observed in early trials [1] [3] | Most common severe TRAEs: thrombocytopenia, anemia, neutropenia [2].
Generally manageable, allowing long-term treatment [2]. | Active, in combination therapy for GBM [3]. | | BI
894999 [5] | Phase Ib | R/R DLBCL: 5.6% (n=18) [5] NUT Carcinoma: 7.1% (n=42) [5] mCRPC: 2.7%
(n=37) [5] | Most frequent DLT: grade 4 thrombocytopenia [5]. Profile consistent with class [5]. | Further
development not planned due to minimal efficacy [5]. | | TQB3617 [6] | Phase I | R/R Lymphomas: 31%
(n=39), including HL, T-cell, and B-cell lymphomas [6] | Most common grade 3-4 TRAE:
thrombocytopenia (36%) [6]. | Promising; phase II trial warranted [6]. |

Detailed Experimental Data and Protocols

For researchers, the key experimental details from the clinical trials cited above are summarized below.
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Trotabresib (CC-90010) Clinical Trials

e Study Designs: Data is primarily from the first-in-human, open-label, phase | CC-90010-ST-001
study (NCT03220347) [2] [7].

o Parts A & C (Solid Tumors) & Part B (R/IR DLBCL): The study included dose escalation (Part
A) and expansion cohorts (Parts B and C) in heavily pretreated patients [2].

o Part C also assessed the effects of food on the pharmacokinetics of trotabresib as a
secondary endpoint [2].

o GBM Combination Study (NCT04324840): A phase Ib study investigating trotabresib
combined with adjuvant temozolomide or concomitant temozolomide plus radiotherapy in
patients with newly diagnosed glioblastoma (ndGBM) [3].

e Dosing: The Recommended Phase Il Dose (RP2D) was established as 45 mgl/day for 4
consecutive days, followed by 24 days off in a 28-day cycle. An alternative RP2D was 30 mg/day
for 3 consecutive days, followed by 11 days off [2] [3].

¢ Primary Endpoints: Safety, tolerability, maximum tolerated dose (MTD), and RP2D [2] [3].

e Secondary Endpoints: Clinical benefit rate (CBR), objective response rate (ORR), pharmacokinetics
(PK), and duration of response [2].

Bl 894999 Clinical Trial

e Study Design: This was an open-label, dose-finding phase la/lb study (NCT02516553) [5].

¢ Dosing: Multiple schedules were tested. The Maximum Tolerated Dose (MTD) for patients with
DLBCL was 1.5 mg once daily on days 1-14 of a 21-day cycle [5].

¢ Primary Endpoints: The number of patients with dose-limiting toxicities (DLTs) during the MTD
evaluation period (Phase la) and the treatment period (Phase Ib) [5].

e Patient Population: The trial enrolled patients with R/R DLBCL and solid tumors (including NUT
carcinoma, CRC, mCRPC, and SCLC) who had failed prior therapies [5].

TQB3617 Clinical Trial

e Study Design: A phase | trial (NCT05110807) using a 3+3 dose-escalation design in patients with
R/R lymphomas [6].

e Dosing: The RP2D was selected as 0.1 mg once daily in two 21-day cycles, followed by a schedule
of 14 days on and 7 days off in subsequent cycles [6].

e Primary Endpoints: Safety, DLTs, and the RP2D [6].

e Secondary Endpoints: Pharmacokinetics and preliminary efficacy [6].
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BET Inhibition Mechanism and Clinical Workflow

The following diagram illustrates the general mechanism of action of BET inhibitors and the common

workflow for their clinical evaluation.

G—Iistone AcetylatiorD

ompetes for
Binding Site

BET Protein Binding to
Acetylated Lysine

Oncogene Transcription
(e.g., MYC)

Click to download full resolution via product page

© 2026 Smolecule. All rights reserved. 3/6 Tech Support


https://www.smolecule.com/products/s3469473?utm_src=pdf-body-img
https://www.smolecule.com/products/s3469473?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

Dose Escalation (3+3 De5|gn

(Dose Expansion Cohorts)

Click to download full resolution via product page

Key Differentiation and Future Directions

¢ Trotabresib's Position: Trotabresib distinguishes itself with reported blood-brain barrier
penetration, which is a significant advantage for treating CNS tumors like glioblastoma [1]. Its clinical
development continues to advance, particularly in combination therapies for newly diagnosed and
recurrent GBM [3].

¢ Class-Wide Challenges: The development of BET inhibitors is challenged by a narrow therapeutic
index. Hematological toxicities, especially thrombocytopenia, are the most common dose-limiting
factors across the class [1] [5] [6].

e Future as Combinatorial Agents: Given the modest efficacy of BET inhibitors as monotherapies in
most solid tumors, the future of this drug class likely lies in rational combinations. Preclinical data
suggests synergy with immunotherapies (e.g., anti-PD-1) by overcoming T-cell exhaustion, and with
standard chemotherapies like temozolomide [1].

Need Custom Synthesis?
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I Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 Smolecule. All rights reserved. 5/6 Tech Support


https://www.smolecule.com/products/s3469473?utm_src=pdf-custom-synthesis
https://communities.springernature.com/posts/targeting-the-bromodomain-and-extra-terminal-domain-bet-proteins-in-cancer?channel_id=behind-the-paper
https://communities.springernature.com/posts/targeting-the-bromodomain-and-extra-terminal-domain-bet-proteins-in-cancer?channel_id=behind-the-paper
https://www.nature.com/articles/s41467-023-36976-1
https://dspace.library.uu.nl/handle/1874/447630
https://adis.springer.com/drugs/800035198?error=cookies_not_supported&code=6bf98653-ebd0-4d7c-a376-9254eddfd947
https://pmc.ncbi.nlm.nih.gov/articles/PMC12005229/
https://www.sciencedirect.com/science/article/abs/pii/S2666634025003204
https://pmc.ncbi.nlm.nih.gov/articles/PMC10011554/
https://www.smolecule.com/products/b3469473#trotabresib-bet-inhibitor-class-comparison
https://www.smolecule.com/products/b3469473#trotabresib-bet-inhibitor-class-comparison
https://www.smolecule.com/products/b3469473#trotabresib-bet-inhibitor-class-comparison
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s3469473?utm_src=pdf-bulk
https://www.smolecule.com/products/s3469473?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Reliability Assessment & Statistical Comparison

Specifications & Pricing

Smolecule Contact
) o Address: Ontario, CA 91761, United

Your Ultimate Destination for Small-Molecule (aka. States

smolecule) Compounds, Empowering Innovative

Research Solutions Beyond Boundaries. Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com

© 2026 Smolecule. All rights reserved. 6/6 Tech Support


https://www.smolecule.com/products/s3469473?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

